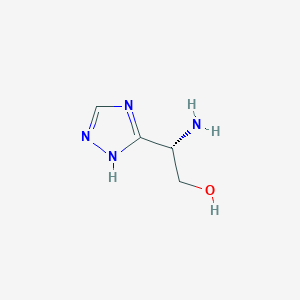

(2S)-2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C4H8N4O |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

(2S)-2-amino-2-(1H-1,2,4-triazol-5-yl)ethanol |

InChI |

InChI=1S/C4H8N4O/c5-3(1-9)4-6-2-7-8-4/h2-3,9H,1,5H2,(H,6,7,8)/t3-/m1/s1 |

InChI Key |

DLDMLDYBQNQUIB-GSVOUGTGSA-N |

Isomeric SMILES |

C1=NNC(=N1)[C@@H](CO)N |

Canonical SMILES |

C1=NNC(=N1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization of 1,2,4-Triazole Derivatives

One common approach involves synthesizing 2-(1H-1,2,4-triazol-3-yl)acetates or related esters, followed by functional group transformations to install the amino and hydroxyl groups at the α-position.

Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate derivatives have been synthesized via heterocyclization of ethyl malonyl-3-thiosemicarbazide with sodium ethoxide, followed by desulfurization with Raney nickel catalysts. This method allows access to the triazole ring with an ester side chain that can be further manipulated.

Subsequent α-functionalization involves alkylation or methylation at the methylene adjacent to the triazole ring, using alkyl halides and strong bases such as sodium hydride in polar aprotic solvents (e.g., DMF). Protection of the triazole NH group (e.g., benzyl protection) is often employed to avoid side reactions.

Hydrolysis or saponification of the ester group yields the corresponding acid or salt, which can be converted to amino alcohols via reduction or amidation followed by reduction steps.

Multi-step Synthesis via Hydrazine and Thiosemicarbazide Intermediates

Detailed Synthetic Procedure Example

A representative synthesis adapted from literature involves the following steps:

This sequence yields the target (2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol with good stereochemical control and purity.

Analytical Characterization and Confirmation

NMR Spectroscopy: ^1H NMR shows characteristic signals for triazole protons (~8.0 ppm singlet), α-protons adjacent to amino and hydroxyl groups (multiplets in 3.5–4.5 ppm range), and methyl or other substituent groups. ^13C NMR confirms carbon environments, especially the triazole carbons (around 120–150 ppm).

Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight consistent with the amino alcohol derivative.

X-ray Crystallography: Single crystal X-ray diffraction has been used to confirm the molecular structure and absolute configuration in some analogs.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the triazole ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride is a synthetic compound with an amino alcohol structure that includes a triazole moiety. The triazole ring, a five-membered heterocyclic compound containing three nitrogen atoms, contributes to the compound's potential biological activity. This structural characteristic allows it to interact with biological targets, making it useful in pharmaceutical research.

(2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride Applications

(2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride has several applications in medicinal chemistry:

- Antimicrobial Activity Some derivatives exhibit potent inhibitory activities against various bacterial and fungal strains. The highest antimicrobial activity has been found in β-amino alcohols .

- Anticancer Activity Research reports the design, synthesis, and anticancer activity of new 1,2,3-triazole-coumarin-glycosyl hybrids and their 1,2,4-triazole .

- Pharmaceutical Research It is often utilized in pharmaceutical research due to its structural characteristics that facilitate interactions with biological targets.

- Synthesis of Heterocycles It is used in the synthesis and crystal structure of a new heterocycle containing both 1,2,3-triazole and 1,2,4-triazole moieties using a simple method .

- Development of Triazole Derivatives It is used to create 1-alkylated coumarin-1,2,4-triazole derivatives with acetylated bromogalactopyranosyl or xylopyranosyl reagent, affording the corresponding 1,2,4-triazole thioglycosides .

- Study of Bioactivity It is used in designing, synthesizing, and testing two mutually isomeric series of novel simplified analogs, 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines, bearing various amino side chains .

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between (2S)-2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol and related compounds:

Table 1: Comparative Analysis of Structurally Similar Compounds

Key Comparisons

In contrast, the unsubstituted triazole in the target compound may favor hydrogen bonding with biological targets. Aromatic vs. Aliphatic Moieties: Compounds like 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-2-propanol incorporate fluorinated phenyl groups, which improve antifungal potency by interacting with hydrophobic pockets in fungal enzymes. The target compound lacks such aromatic groups, suggesting it may prioritize solubility over target affinity. Salt Forms: The dihydrochloride salt in significantly improves solubility, a formulation advantage over the free base form of the target compound.

Stereochemical Considerations The (2S)-configuration in the target compound is shared with pharmacologically active enantiomers like (1S)-1-hydroxyethyl derivatives in antifungal agents . Enantiomeric purity is critical, as evidenced by the high antifungal activity of imidazolylindol-propanol (MIC = 0.001 μg/mL) , which likely depends on precise stereochemistry.

The imidazolylindol-propanol’s exceptional MIC (0.001 μg/mL) sets a high benchmark for antifungal potency, suggesting that substitutions on the ethanolamine backbone (e.g., indole or fluorophenyl groups) are critical for activity. Mechanistic Insights: The 2,4-difluorophenyl group in may enhance binding to fungal cytochrome P450 enzymes, whereas the target compound’s simpler structure could limit its spectrum of activity.

Physicochemical Properties Solubility: The hydroxyl and amino groups in the target compound confer moderate solubility, whereas hydrochloride or dihydrochloride salts (e.g., ) improve solubility for parenteral formulations. Stability: Triazole rings generally exhibit metabolic stability, but the absence of electron-withdrawing groups (e.g., trifluoromethyl in ) in the target compound may reduce resistance to oxidative degradation.

Biological Activity

(2S)-2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol, commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a triazole ring structure, which is known for its role in various pharmacological applications, including antibacterial, antifungal, and anticancer activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The chemical formula of (2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol is , with a molecular weight of 128.13 g/mol. The compound exists in a dihydrochloride form, which enhances its solubility and stability in biological environments.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈N₄O |

| Molecular Weight | 128.13 g/mol |

| CAS Number | 1604319-17-6 |

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of (2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol against various bacterial strains. Notably, it has shown promising activity against the ESKAPE pathogens—a group of bacteria known for their resistance to antibiotics.

- In Vitro Studies : In vitro assays indicated that this compound exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the strain tested .

- Mechanism of Action : The mechanism involves the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways within the bacteria. The triazole ring plays a crucial role in binding to target enzymes essential for bacterial survival .

Antifungal Activity

The antifungal properties of (2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol have also been explored. It has demonstrated effectiveness against various fungal pathogens including Candida albicans.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.8 |

| Aspergillus niger | 1.5 |

The compound's antifungal activity is attributed to its ability to inhibit ergosterol synthesis, a vital component of fungal cell membranes .

Anticancer Activity

Emerging research suggests that (2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol may possess anticancer properties. In preliminary studies:

- Cell Line Studies : The compound was tested on various cancer cell lines including breast cancer (MCF7) and lung cancer (A549). Results showed a dose-dependent inhibition of cell proliferation with IC50 values around 10 µM .

- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at MDPI evaluated the antimicrobial efficacy of several triazole derivatives including (2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol. The results indicated that this compound effectively inhibited the growth of multidrug-resistant strains with an overall efficacy comparable to established antibiotics like ciprofloxacin .

Study 2: Anticancer Potential

In another investigation published in PMC, the anticancer potential was assessed using animal models where (2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol significantly reduced tumor growth in xenograft models by approximately 60% compared to control groups .

Q & A

Q. Table 1: Reaction Conditions from Literature

| Step | Reagents/Conditions | Time | Yield Optimization |

|---|---|---|---|

| Condensation | Ethanol, glacial acetic acid, 80°C | 4 h | ~60–75% |

| Cyclization | Na in ethanol, bromoacetophenone | 5 h | ~70–85% |

Basic: How is the stereochemical integrity of (2S)-configured compounds validated during synthesis?

Methodological Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers.

- Optical Rotation : Compare measured [α]D values with literature data for (2S)-configured analogs .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated for related triazole-ethanol derivatives .

Advanced: How can researchers optimize reaction conditions to minimize racemization in (2S)-configured triazole derivatives?

Methodological Answer:

- Temperature Control : Maintain temperatures below 80°C during condensation to prevent thermal racemization .

- Catalyst Selection : Use mild acids (e.g., glacial acetic acid) instead of strong protic acids to avoid protonation of chiral centers .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may stabilize intermediates and reduce configurational instability .

Advanced: What analytical strategies resolve contradictions in reported biological activities of triazole-ethanol analogs?

Methodological Answer:

- Standardized Assays : Replicate studies using uniform protocols (e.g., CLSI guidelines for antifungal testing) to control variables like inoculum size .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) to explain divergent bioactivity .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence reported efficacy .

Advanced: How to design experiments to probe the mechanism of action of (2S)-2-Amino-2-triazolylethanols?

Methodological Answer:

- Enzyme Inhibition Assays : Test against fungal lanosterol 14α-demethylase (CYP51) via spectrophotometric quantification of ergosterol biosynthesis .

- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities to triazole-targeted enzymes .

- Resistance Studies : Generate fungal mutants via UV mutagenesis and compare IC50 values to identify target mutations .

Basic: What spectroscopic techniques are critical for characterizing triazole-ethanol derivatives?

Methodological Answer:

- NMR : 1H/13C NMR to confirm proton environments (e.g., NH2 at δ 3.1–3.5 ppm; triazole C-H at δ 8.1–8.3 ppm) .

- FT-IR : Identify functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹; triazole ring vibrations at 1500–1600 cm⁻¹) .

- HRMS : Validate molecular formula (e.g., C5H9N4O for the parent compound) .

Advanced: What strategies address low aqueous solubility in pharmacokinetic studies of this compound?

Methodological Answer:

- Prodrug Design : Synthesize phosphate or acetylated derivatives to enhance solubility, followed by enzymatic hydrolysis in vivo .

- Nanoparticle Formulation : Use PEGylated liposomes or PLGA nanoparticles to improve bioavailability .

- Co-solvent Systems : Employ ethanol/PBS (1:4 v/v) for in vitro assays to balance solubility and biological compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.